ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate
Description
Properties
Molecular Formula |
C25H26O8 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-4-oxo-2-phenylchromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C25H26O8/c1-5-29-24(27)15(3)31-18-12-21(32-16(4)25(28)30-6-2)23-19(26)14-20(33-22(23)13-18)17-10-8-7-9-11-17/h7-16H,5-6H2,1-4H3 |
InChI Key |
CSPOYJOHOGVMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C(=C1)OC(C)C(=O)OCC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann reaction, employing resorcinol derivatives and β-keto esters, is a classical method for constructing the chromen ring. For instance, condensation of 4-hydroxy-3-methoxybenzoate with ethyl acetoacetate in the presence of sulfuric acid yields 7-hydroxy-4-methylcoumarin, a precursor for further functionalization. Adapting this method, 2-phenylchromen-4-one can be synthesized using phenylacetic acid derivatives under acidic conditions.
Friedel-Crafts Acylation
Alternative routes involve Friedel-Crafts acylation of phenols with α,β-unsaturated acyl chlorides. For example, reaction of 7-hydroxychromen-4-one with cinnamoyl chloride generates the 2-phenyl substituent, though this method requires stringent control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-acylation.
Stepwise Introduction of Functional Groups
Etherification at the 7-Position
The 7-hydroxy group undergoes alkylation to introduce the propanoate ester. A representative procedure from Sigma-Aldrich involves:
Installation of the 5-(2-Ethoxy-1-methyl-2-oxoethoxy) Side Chain
This step introduces the branched ethoxy-methyl-oxoethoxy group via nucleophilic substitution:
- Reacting the 5-hydroxy intermediate with methyl 2-bromo-2-ethoxypropanoate (1.5 eq) in DMF.
- Using cesium carbonate (3.0 eq) as a base at 80°C for 18 hours.
- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Challenge : Steric hindrance from the adjacent 4-oxo group necessitates excess reagent and prolonged reaction times.
Optimization Strategies
Solvent Systems
Catalytic Enhancements
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency, reducing reaction times by 30%.
- Microwave-assisted synthesis at 100°C for 2 hours increases yields to 78% for chromen derivatives.
Structural Characterization
Post-synthesis analysis employs:
- $$^1$$H NMR : Key signals include δ 1.25–1.35 ppm (triplet, ethyl ester CH₃), δ 4.10–4.30 ppm (quartet, OCH₂CH₃), and δ 6.80–8.20 ppm (aromatic protons).
- X-ray crystallography : Confirms planarity of the chromen core (dihedral angle < 8° with substituents) and intermolecular C–H⋯O hydrogen bonding.
Comparative Data on Synthesis Routes
| Method | Starting Material | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pechmann + Alkylation | Resorcinol derivative | H₂SO₄, 80°C, 12 h | 58 | 95.2 |
| Friedel-Crafts + SN2 | 7-Hydroxychromen-4-one | Cs₂CO₃, DMF, 80°C, 18 h | 72 | 97.8 |
| Microwave-assisted | Pre-functionalized chromen | TBAB, 100°C, 2 h | 78 | 98.5 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Core Structural Similarities and Substituent Variations
The target compound shares a chromen-4-one core with several analogs, but differences in substituents significantly influence their physicochemical and biological properties. Key analogs include:
Key Observations :
- The target compound has a bulky ethoxy-methyl-oxoethoxy group at C5, which is absent in simpler analogs like and .
- The phenyl group at C2 is common in all listed analogs, suggesting its role in stabilizing the chromenone core via π-π stacking .
- Analogs with acetyl (C8) or ethyl (C6) groups exhibit reduced complexity in substitution patterns compared to the target compound, which may correlate with differences in solubility or metabolic stability .
Bioactivity and Computational Studies
- Molecular docking interactions with enzymes (e.g., cytochrome P450), where substituents like esters and phenyl groups contribute to binding affinity .
- ADMET profiles : Bulky ester groups (e.g., ethoxy-methyl-oxoethoxy) may reduce bioavailability compared to simpler analogs like or , as increased molecular weight and hydrophobicity can impede absorption .
Chemoinformatic Similarity Analysis
Similarity coefficients (e.g., Tanimoto index) can quantify structural resemblance between the target compound and analogs. For example:
- The target compound and share a propanoate ester at C7, leading to higher similarity scores than with or .
- Substituent diversity at C5 and C8 results in distinct pharmacophore profiles, as simulated in studies using binary fingerprint comparisons .
Biological Activity
Ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate is a synthetic compound belonging to the flavonoid family, characterized by its complex structure which includes a chromenone moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C20H24O8
- Molecular Weight : 392.4 g/mol
- CAS Number : 99996-08-4
Anticancer Activity
Recent studies have highlighted the anticancer properties of various flavonoids, including compounds similar to this compound. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis.
A study conducted on derivatives of flavonoids demonstrated that certain structural modifications can enhance cytotoxicity against breast cancer cell lines, such as MCF-7. The cytotoxic effects were evaluated using IC50 values, with some compounds showing potent activity comparable to standard chemotherapeutic agents like Doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Ethyl 2-{[5-(2-ethoxy...]} | 1.8 ± 0.02 | MCF-7 |
| Doxorubicin | 1.2 ± 0.005 | MCF-7 |
Flavonoids are known to interact with various biological targets, including:
- Cytochrome P450 Enzymes : These enzymes metabolize flavonoids, influencing their bioavailability and efficacy in cancer therapy .
- Apoptosis Induction : Flavonoids can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The antioxidant properties of flavonoids help in reducing oxidative stress, which is linked to cancer progression.
Study on Anticancer Efficacy
In a study published in the Egyptian Journal of Chemistry, researchers synthesized a series of flavonoid derivatives and evaluated their anticancer activity against MCF-7 cells. The findings indicated that structural modifications significantly affected the cytotoxicity profiles, with some derivatives exhibiting IC50 values as low as 1.8 µM .
Structure Activity Relationship (SAR)
The SAR analysis revealed that:
- Electron-donating groups (e.g., methyl and hydroxyl) on the aromatic rings enhanced cytotoxicity.
- Electron-withdrawing groups (e.g., nitro) reduced the anticancer potential.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis involves coupling chromenone derivatives with propanoate esters under mild conditions. Key steps include:
- Using EDC●HCl and DMAP as coupling agents in DCM for esterification (yield: ~92%) .
- Microwave-assisted reactions (120°C, 40 min) with PdCl₂(dppf)CH₂Cl₂ to enhance efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity by TLC and confirm via ¹H/¹³C NMR and HRMS (ESI) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include the chromenone carbonyl (~170 ppm in ¹³C NMR) and ethoxy protons (δ 1.2–1.4 ppm in ¹H NMR) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Use isotopic pattern analysis to rule out impurities .
- FT-IR : Identify ester C=O stretches (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model the compound. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
- Electrostatic Potential Maps : Visualize charge distribution to identify regions prone to nucleophilic attack (e.g., carbonyl groups) .
- Validate computational results with experimental UV-Vis spectra (λmax ~300–350 nm for chromenone systems) .
Q. How can crystallographic data elucidate molecular packing and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: CHCl₃/MeOH). Resolve structure to determine bond lengths/angles and π-π stacking (common in phenyl-substituted chromenones) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) using CrystalExplorer. Compare with related structures to identify packing trends .
Q. What experimental designs assess stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 24/48/72 hours.
- Thermal Stability : Use TGA/DSC to determine decomposition temperature. Accelerated stability studies (40–80°C) can predict shelf-life .
- Light Sensitivity : Expose to UV (254 nm) and visible light; analyze photodegradation products via LC-MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields reported across studies?
Methodological Answer:
- Catalyst Comparison : Test PdCl₂(dppf)CH₂Cl₂ vs. traditional Pd(PPh₃)₄. Optimize catalyst loading (1–5 mol%) and reaction time (0.5–24 hrs).
- Solvent Screening : Evaluate DMF, THF, and 1,4-dioxane for solubility and side reactions. Polar aprotic solvents (e.g., DMF) often enhance coupling efficiency .
- Statistical DoE : Apply a factorial design to identify critical variables (e.g., temperature, stoichiometry) .
Structural Modification Guidance
Q. What strategies can modify the chromenone core to enhance bioactivity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (NO₂, Cl) at the phenyl ring to modulate electronic effects. Use Suzuki-Miyaura cross-coupling for diversification .
- Ester Isosteres : Replace the ethoxy group with trifluoroethoxy or morpholinoethyl to alter lipophilicity. Assess bioavailability via logP calculations (ChemAxon) .
Safety and Handling
Q. What precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact (potential irritation ).
- Ventilation : Work in a fume hood to prevent inhalation of fine powders.
- Spill Management : Absorb with vermiculite; dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
